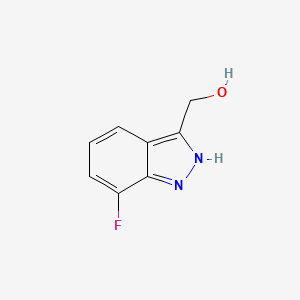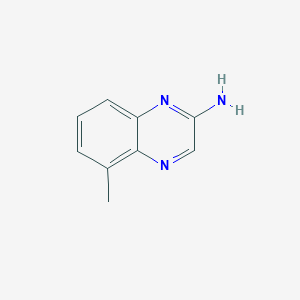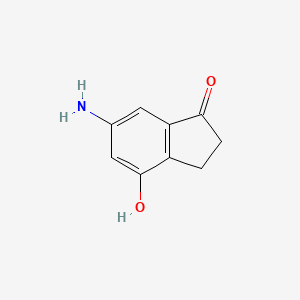![molecular formula C10H13NO B11918469 Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone CAS No. 52838-48-9](/img/structure/B11918469.png)
Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone: is a complex organic compound that combines the structural features of aziridine and norbornene. Aziridine is a three-membered nitrogen-containing ring, known for its high reactivity, while norbornene is a bicyclic hydrocarbon with a double bond, often used in polymer chemistry. The combination of these two moieties in a single molecule makes this compound an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone typically involves the reaction of norbornene derivatives with aziridine. One common method is the cycloaddition reaction between norbornene and aziridine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the aziridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aziridine ring is opened by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to open the aziridine ring.
Major Products Formed
Oxidation: Oxaziridines and other nitrogen heterocycles.
Reduction: Primary and secondary amines.
Substitution: Various substituted amines and alcohols.
Applications De Recherche Scientifique
Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound, particularly in the development of pharmaceuticals.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone involves the reactivity of the aziridine ring. The strained three-membered ring is highly reactive and can interact with various molecular targets, including nucleophiles and electrophiles. This reactivity allows the compound to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl)methyl]arenesulfonamides: These compounds share the norbornene structure and exhibit similar reactivity in chemical reactions.
Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: Another norbornene derivative used in various chemical applications.
Uniqueness
Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone is unique due to the presence of both aziridine and norbornene moieties in a single molecule. This combination imparts distinct reactivity and versatility, making it valuable in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
52838-48-9 |
|---|---|
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
aziridin-1-yl(2-bicyclo[2.2.1]hept-5-enyl)methanone |
InChI |
InChI=1S/C10H13NO/c12-10(11-3-4-11)9-6-7-1-2-8(9)5-7/h1-2,7-9H,3-6H2 |
Clé InChI |
QVRCVETWJHOPOD-UHFFFAOYSA-N |
SMILES canonique |
C1CN1C(=O)C2CC3CC2C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



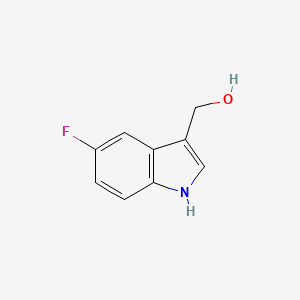

![6-Propylpyrrolo[1,2-a]pyrimidine](/img/structure/B11918391.png)
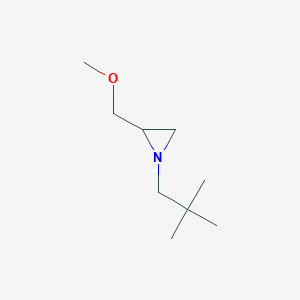
![5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid](/img/structure/B11918420.png)
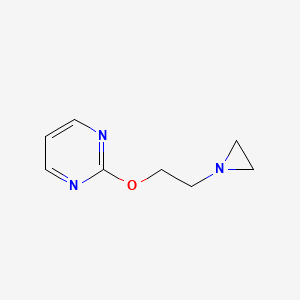
![1h-Imidazo[4,5-b]pyridine-2-carboxamide](/img/structure/B11918434.png)



